2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenyl)-N-1H-indol-5-yl-1-methyl-5-oxo-3-pyrrolidinecarboxamide is 367.1087545 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
Research into compounds like enaminoketones, which share structural motifs with "2-(4-chlorophenyl)-N-1H-indol-5-yl-1-methyl-5-oxo-3-pyrrolidinecarboxamide," underscores their significance in synthesizing heterocyclic compounds and natural products. Enaminoketones are highlighted for their versatility as synthetic intermediates, facilitating the construction of a variety of biologically active heterocycles, including pyrroles, indolizidines, and quinolizidines, which are prevalent in alkaloid structures. These compounds serve as crucial scaffolds in the synthesis of biologically interesting molecules, emphasizing their potential in discovering new pharmacologically active substances (Negri, Kascheres, & Kascheres, 2004).
Environmental Impact and Toxicity
The environmental persistence and toxicity of chlorophenyl-related compounds, analogous to the chlorophenyl group in "2-(4-chlorophenyl)-N-1H-indol-5-yl-1-methyl-5-oxo-3-pyrrolidinecarboxamide," are subjects of concern. Chlorophenols, as environmental contaminants, exhibit acute and chronic toxic effects on aquatic organisms, including oxidative stress, immune system disruption, and endocrine dysfunction. These effects underscore the necessity for understanding the environmental behavior and degradation mechanisms of such compounds to mitigate their adverse impacts on ecosystems (Ge et al., 2017).
Pharmacological Potential
The exploration of central nervous system (CNS) acting drugs highlights the importance of structural motifs found in compounds like "2-(4-chlorophenyl)-N-1H-indol-5-yl-1-methyl-5-oxo-3-pyrrolidinecarboxamide." Heterocycles with nitrogen, sulfur, and oxygen atoms play a significant role in synthesizing compounds with potential CNS activity. This research avenue is crucial for developing novel treatments for CNS disorders, considering the adverse effects of many current CNS drugs, such as addiction and tolerance. The identification of functional chemical groups that may serve as lead molecules is a critical step in the discovery of new CNS-active compounds (Saganuwan, 2017).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-24-18(25)11-16(19(24)12-2-4-14(21)5-3-12)20(26)23-15-6-7-17-13(10-15)8-9-22-17/h2-10,16,19,22H,11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPMDXCMYUJZAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)NC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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